2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide
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Overview
Description
The compound “2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide” belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of non-naturally occurring small molecules has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Scientific Research Applications
Synthesis and Chemical Characterization
Research has been dedicated to synthesizing and evaluating the chemical properties of related triazoloquinoxaline derivatives. For instance, a diversified synthesis method for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives employs Ugi four-component reactions and copper-catalyzed tandem reactions, demonstrating the compound's versatility in creating structurally varied scaffolds (An et al., 2017). This method highlights the efficiency and adaptability in accessing complex fused tricyclic structures from readily available materials.
Biological Evaluation and Potential Therapeutic Applications
Various analogues of triazoloquinoxaline, including structures closely related to 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide, have been synthesized and biologically evaluated for their potential as selective AMPA receptor antagonists. This includes the synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173), revealing potent and selective AMPA receptor antagonism (Catarzi et al., 2004).
Another study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated their potential as novel and rapid-acting antidepressant agents through their reduction of immobility in behavioral despair models in rats, alongside their binding affinity to adenosine A1 and A2 receptors (Sarges et al., 1990). This research opens up avenues for developing new therapeutic agents targeting depressive disorders.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It has been found to intercalate with DNA, which is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes, leading to cell death .
Biochemical Pathways
Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s dna intercalation activity suggests that it is able to reach the dna within cells, indicating that it is likely to be well-absorbed and distributed within the body .
Result of Action
The compound’s DNA intercalation activity leads to disruption of normal DNA functioning, including replication and transcription processes . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, the compound has potential anticancer activity .
Biochemical Analysis
Biochemical Properties
It is known that similar triazoloquinoxaline derivatives have been found to intercalate with DNA, suggesting that this compound may interact with nucleic acids
Cellular Effects
Related compounds have shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that similar compounds exert their effects at the molecular level through DNA intercalation . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-5-18-24-25-21-22(29)26(16-8-6-7-9-17(16)27(18)21)12-19(28)23-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBCKLOEOVSSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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